![molecular formula C13H19FN2 B15160405 (3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine CAS No. 672293-44-6](/img/structure/B15160405.png)
(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine: is a chiral compound belonging to the piperazine class of chemicals It features a fluorophenyl group attached to an ethyl chain, which is further connected to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroacetophenone and 3-methylpiperazine.
Formation of Intermediate: The 4-fluoroacetophenone undergoes a reductive amination reaction with 3-methylpiperazine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (3R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired enantiomeric purity.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. This modulation can result in therapeutic effects, such as alleviation of symptoms in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine: The enantiomer of the compound, which may exhibit different pharmacological properties.
1-(4-Fluorophenyl)piperazine: A structurally related compound with a simpler piperazine ring.
1-(4-Fluorophenyl)ethylamine: A compound with a similar fluorophenyl group but lacking the piperazine ring.
Uniqueness
(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine is unique due to its chiral nature and the presence of both a fluorophenyl group and a piperazine ring. This combination imparts specific pharmacological properties, making it a valuable compound for drug development and research.
Eigenschaften
CAS-Nummer |
672293-44-6 |
|---|---|
Molekularformel |
C13H19FN2 |
Molekulargewicht |
222.30 g/mol |
IUPAC-Name |
(3R)-1-[1-(4-fluorophenyl)ethyl]-3-methylpiperazine |
InChI |
InChI=1S/C13H19FN2/c1-10-9-16(8-7-15-10)11(2)12-3-5-13(14)6-4-12/h3-6,10-11,15H,7-9H2,1-2H3/t10-,11?/m1/s1 |
InChI-Schlüssel |
FZPXVUQHMAPXQZ-NFJWQWPMSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1)C(C)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC1CN(CCN1)C(C)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




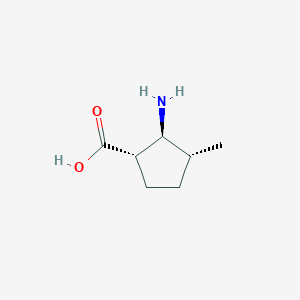
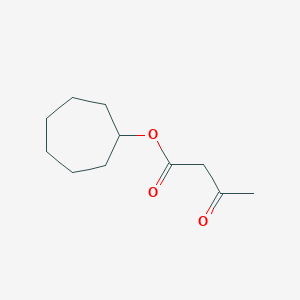

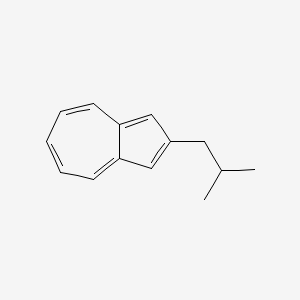
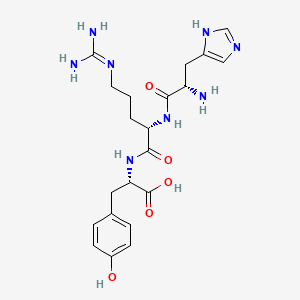
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
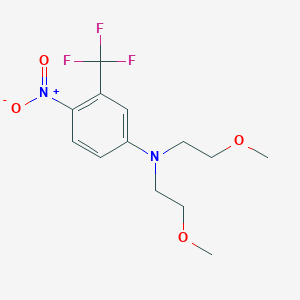
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
